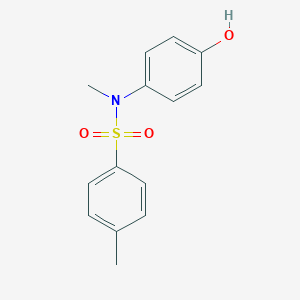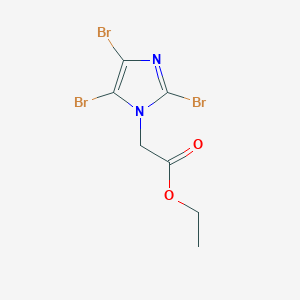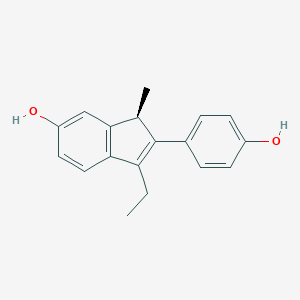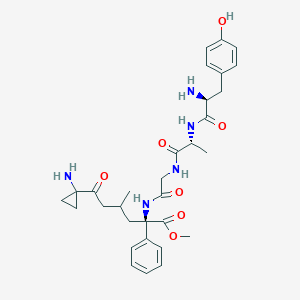
CP-Ome-enkephalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-Ome-enkephalin is a synthetic peptide that has been extensively studied for its potential therapeutic applications. This peptide is a modified version of the endogenous opioid peptide enkephalin, which is involved in pain management and mood regulation. CP-Ome-enkephalin has been shown to have a higher affinity for opioid receptors and a longer duration of action compared to natural enkephalins, making it a promising candidate for pain management and other applications.
Mechanism of Action
CP-Ome-enkephalin acts as an agonist at opioid receptors, which are located throughout the central nervous system. Opioid receptors are involved in the regulation of pain, mood, and other physiological processes. By binding to these receptors, CP-Ome-enkephalin can modulate their activity and produce a range of effects.
Biochemical and Physiological Effects
CP-Ome-enkephalin has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic effects, CP-Ome-enkephalin has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This suggests that CP-Ome-enkephalin may have potential applications in mood regulation and addiction treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-Ome-enkephalin is its high affinity for opioid receptors and long duration of action. This makes it a potent and effective tool for studying opioid receptor function and for developing new pain management therapies. However, CP-Ome-enkephalin can be difficult and expensive to synthesize, which may limit its use in some research applications.
Future Directions
There are many potential future directions for research on CP-Ome-enkephalin. One area of interest is in the development of new pain management therapies that target opioid receptors. CP-Ome-enkephalin may also have potential applications in mood regulation and addiction treatment. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP-Ome-enkephalin, as well as its limitations and potential risks.
Synthesis Methods
CP-Ome-enkephalin is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid protected by a temporary chemical group to prevent unwanted reactions. The final peptide is then cleaved from the solid support and purified using various chromatographic techniques.
Scientific Research Applications
CP-Ome-enkephalin has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in pain management, where CP-Ome-enkephalin has been shown to have potent analgesic effects. Other potential applications include mood regulation, addiction treatment, and neuroprotection.
properties
CAS RN |
117783-82-1 |
|---|---|
Product Name |
CP-Ome-enkephalin |
Molecular Formula |
C31H41N5O7 |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
methyl (2R)-6-(1-aminocyclopropyl)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-6-oxo-2-phenylhexanoate |
InChI |
InChI=1S/C31H41N5O7/c1-19(15-25(38)30(33)13-14-30)17-31(29(42)43-3,22-7-5-4-6-8-22)36-26(39)18-34-27(40)20(2)35-28(41)24(32)16-21-9-11-23(37)12-10-21/h4-12,19-20,24,37H,13-18,32-33H2,1-3H3,(H,34,40)(H,35,41)(H,36,39)/t19?,20-,24+,31-/m1/s1 |
InChI Key |
NTCJYJMDXGFSIF-JZZRHYRJSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@](CC(C)CC(=O)C1(CC1)N)(C2=CC=CC=C2)C(=O)OC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CC(CC(=O)C1(CC1)N)CC(C2=CC=CC=C2)(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(CC(=O)C1(CC1)N)CC(C2=CC=CC=C2)(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
synonyms |
2-Ala-4-cyclopropyl-Phe-Leu-enkephalin methyl ester 2-alanyl-4-cyclopropylphenylalanyl-leucine-enkephalin methyl ester CP-OMe-enkephalin enkephalin-Leu methyl ester, Ala(2)-cyclopropyl-Phe(4)- Leu-enkephalin methyl ester, Ala(2)-cyclopropyl-Phe(4)- leucine-enkephalin methyl ester, alanyl(2)-cyclopropylphenylalanyl(4)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



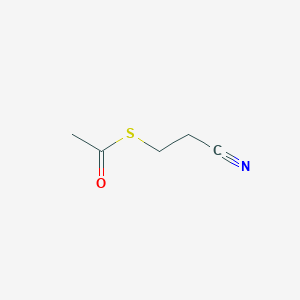
![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)

![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B40631.png)
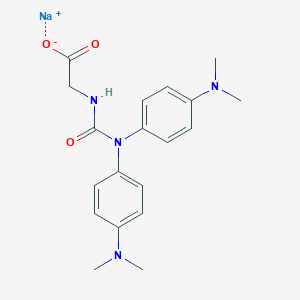
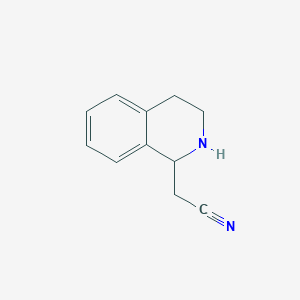
![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)


